1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C23H20ClN5. This compound is notable for its unique structure, which includes a piperazine ring substituted with a chlorophenyl group, a pyrido[1,2-a]benzimidazole core, and a carbonitrile group. It is used primarily in scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps:
Formation of the Pyrido[1,2-a]benzimidazole Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as 2-aminopyridine and an appropriate aldehyde or ketone.
Substitution with Piperazine: The core structure is then reacted with 1-(4-chlorophenyl)piperazine under conditions that facilitate nucleophilic substitution, often in the presence of a base like potassium carbonate.
Introduction of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonitrile group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amines or reduced carbonitrile derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The exact mechanism of action of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, altering their activity. For instance, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile: Similar structure but with an ethyl group instead of a methyl group.
1-[4-(4-Bromophenyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorophenyl group, piperazine ring, and carbonitrile moiety contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS Number: 442572-37-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C30H26ClN5, with a molecular weight of approximately 510.01 g/mol. The presence of the piperazine ring and the benzimidazole moiety enhances its interaction with various biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including those with piperazine substituents. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds typically range from 34 to 100 µM, indicating their effectiveness in inhibiting tumor cell proliferation .
Table 1: Cytotoxicity of Similar Compounds
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MDA-MB 231 | 34.31 |
Compound B | U-87 MG | 38.29 |
Compound C | MDA-MB 231 | 39.78 |
2. Anthelmintic Activity
The compound has also been studied for its anthelmintic properties. It has shown promising results in larvicidal assays against Trichinella spiralis, outperforming standard treatments such as albendazole (ABZ) and ivermectin . The effectiveness is attributed to the structural features of the benzimidazole framework combined with the piperazine moiety.
Table 2: Anthelmintic Activity Comparison
Treatment | Concentration (µg/mL) | Efficacy (%) |
---|---|---|
Compound X | 100 | 78.3 |
Ivermectin | 100 | 15.6 |
ABZ | 100 | 33.8 |
The biological activity of this compound is largely attributed to its ability to interact with various receptors and enzymes involved in cellular signaling pathways. For example, it has been reported to exhibit high affinity for dopamine D4 receptors, which play a crucial role in neuropharmacology . This selectivity can lead to fewer side effects compared to non-selective agents.
Structure-Activity Relationship (SAR)
The presence of the 4-chlorophenyl group in the piperazine ring significantly enhances the compound's affinity for biological targets. Studies indicate that modifications to this group can lead to variations in biological activity, suggesting a strong SAR correlation .
Table 3: Summary of Structural Modifications and Their Effects
Modification | Effect on Activity |
---|---|
Chlorine substitution | Increased receptor affinity |
Methyl group addition | Enhanced cytotoxicity |
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Dopamine D4 Receptor Affinity : A study demonstrated that derivatives with piperazine structures exhibited IC50 values as low as 0.057nM for dopamine D4 receptors, indicating strong binding affinity and potential therapeutic applications in psychiatric disorders .
- Anticancer Trials : In vitro trials on breast cancer cell lines showed that compounds structurally related to our target compound inhibited cell migration significantly more than standard treatments .
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5/c1-16-14-22(28-12-10-27(11-13-28)18-8-6-17(24)7-9-18)29-21-5-3-2-4-20(21)26-23(29)19(16)15-25/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQWWDRQWVZGPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C5=CC=C(C=C5)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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